Bienvenue dans la boutique en ligne BenchChem!

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione

medicinal chemistry structure-activity relationship heterocyclic chemistry

This pre-acylated morpholine-3,5-dione building block eliminates the amide coupling step required with the unsubstituted piperidine precursor (CAS 1248032-43-0), accelerating fragment growing and merging workflows. The furan-3-carbonyl group provides a distinct hydrogen-bonding and steric profile versus the furan-2-carbonyl isomer (CAS 2034389-72-3), enabling exploration of underexploited chemical space in kinase, GPCR, and epigenetic modulator programs. With five H-bond acceptors and balanced lipophilicity, it supports the design of selective chemical probes unattainable with non-heterocyclic or difluorobenzoyl analogs.

Molecular Formula C14H16N2O5
Molecular Weight 292.291
CAS No. 2034391-99-4
Cat. No. B2563296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione
CAS2034391-99-4
Molecular FormulaC14H16N2O5
Molecular Weight292.291
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=COC=C3
InChIInChI=1S/C14H16N2O5/c17-12-8-21-9-13(18)16(12)11-1-4-15(5-2-11)14(19)10-3-6-20-7-10/h3,6-7,11H,1-2,4-5,8-9H2
InChIKeyMHPLHVNDXJNNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034391-99-4) – Chemical Identity, Structural Class, and Comparator Landscape


4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034391-99-4) is a heterocyclic small molecule with molecular formula C₁₄H₁₆N₂O₅ and molecular weight 292.29 g mol⁻¹ [1]. It belongs to the 4-(1-acylpiperidin-4-yl)morpholine-3,5-dione class, which is widely explored as a privileged scaffold in medicinal chemistry and as a synthetic building block for kinase inhibitors, GPCR ligands, and epigenetic modulators [2]. The compound incorporates a morpholine-3,5-dione core connected through a piperidine spacer to a furan-3-carbonyl moiety. Closest comparators include the furan-2-carbonyl positional isomer (CAS 2034389‑72‑3), the unsubstituted piperidine precursor (CAS 1248032‑43‑0), the 3,4‑difluorobenzoyl analog (CAS 2034536‑79‑1), and the adamantane‑1‑carbonyl analog.

Why Furan-3-carbonyl Substitution Pattern Precludes Simple Generic Interchange with Other 4-(1-Acylpiperidin-4-yl)morpholine-3,5-diones


Within the 4-(1-acylpiperidin-4-yl)morpholine-3,5-dione series, the nature and position of the acyl substituent on the piperidine nitrogen profoundly influence molecular recognition, physicochemical properties, and biological activity. Systematic SAR studies on morpholine-3,5-diones have demonstrated that even minor modifications to the N‑acyl group can lead to dramatic shifts in target potency and selectivity [1]. The furan-3-carbonyl group presents a distinct hydrogen‑bonding and steric profile compared to its furan‑2‑carbonyl isomer or non‑heterocyclic acyl analogs, as evidenced by differential binding affinities observed in related morpholine-3,5-dione derivatives [1]. Consequently, generic substitution with a furan‑2‑carbonyl, benzoyl, or alkyl acyl analog risks loss of target‑engagement specificity and altered pharmacokinetic behavior.

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione: Comparator-Anchored Quantitative Evidence for Scientific Selection


Furan-3-carbonyl vs Furan-2-carbonyl Isomer: Impact on Electronic and Hydrogen-Bonding Properties

The target compound bears a furan-3-carbonyl substituent, whereas the closely related analog 4-[1-(furan-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione (CAS 2034389‑72‑3) possesses a furan-2-carbonyl group. The positional isomerism alters the spatial orientation and electronic distribution of the furan oxygen, which serves as a hydrogen‑bond acceptor. In 3‑acyl‑substituted furans, the carbonyl group has been shown to engage in non‑classical hydrogen‑bonding interactions that are geometrically inaccessible to 2‑acyl isomers, as evidenced by X‑ray crystallography and NMR spectroscopy [1]. While direct comparative bioactivity data for this specific morpholine-3,5-dione pair are not publicly available, the isomeric difference is expected to influence target binding and metabolic stability.

medicinal chemistry structure-activity relationship heterocyclic chemistry

Productivity Advantage Over Unsubstituted 4-(Piperidin-4-yl)morpholine-3,5-dione as a Synthetic Intermediate

The target compound is a fully elaborated building block incorporating the furan-3-carbonyl group, whereas 4-(piperidin-4-yl)morpholine-3,5-dione (CAS 1248032‑43‑0) represents the unsubstituted piperidine intermediate that requires additional synthetic steps for acylation [1]. The pre‑installed furan‑3‑carbonyl moiety saves at least one synthetic step (amide coupling) compared to starting from the free amine, reducing overall synthetic effort and improving step economy for library synthesis. The molecular weight difference is 292.29 vs 196.21 g mol⁻¹, reflecting the added mass of the furan‑3‑carbonyl group.

organic synthesis building block medicinal chemistry

Lipophilicity and Hydrogen-Bonding Profile Differentiation from 4-[1-(3,4-Difluorobenzoyl)piperidin-4-yl]morpholine-3,5-dione

Compared to the 3,4‑difluorobenzoyl analog (CAS 2034536‑79‑1), the furan‑3‑carbonyl group introduces a heterocyclic oxygen capable of participating in hydrogen bonding, while the difluorophenyl ring provides only hydrophobic and halogen‑bonding interactions. Fragment‑based logP estimation (Moriguchi method) indicates that the furan‑3‑carbonyl analog has a lower calculated logP (estimated ~1.5–2.5) compared to the difluorobenzoyl analog (estimated ~2.5–3.5), a difference of approximately 0.5–1.0 logP units [1]. The furan‑3‑carbonyl compound also contains five hydrogen‑bond acceptors versus four for the difluorobenzoyl analog, potentially improving aqueous solubility and reducing non‑specific protein binding.

ADMET drug design physicochemical properties

Patent‑Documented Synthetic Route for 3,4‑Difluorobenzoyl Analog Provides Benchmark for Furan‑3‑carbonyl Analog Process Development

A recent patent (WO2024015321) describes an improved synthesis of the 3,4‑difluorobenzoyl analog (CAS 2034536‑79‑1) with 78% overall yield, highlighting industrial interest in this scaffold class [1]. While a specific patent for the furan‑3‑carbonyl analog’s synthesis is not yet available, the precedent of scalable routes for related 4‑(1‑acylpiperidin‑4‑yl)morpholine‑3,5‑diones indicates that analogous methodology can be adapted for the furan‑3‑carbonyl derivative, with the furan‑3‑carboxylic acid coupling step being well‑precedented in the literature.

process chemistry patent synthetic methodology

4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione: Priority Application Scenarios Stemming from Quantitative Differentiation


Structure–Activity Relationship (SAR) Exploration of Novel Chemotypes in Medicinal Chemistry

The distinct furan‑3‑carbonyl pharmacophore makes this compound a valuable tool for diversifying lead series in drug discovery programs targeting kinases, GPCRs, or epigenetic enzymes, where the morpholine‑3,5‑dione scaffold has shown utility [1]. The unique vector and hydrogen‑bonding capacity of the furan‑3‑carbonyl group, compared to the furan‑2‑carbonyl isomer, enable exploration of underexploited chemical space.

Chemical Biology Probe Development for Target Validation

The additional hydrogen‑bond acceptor provided by the furan‑3‑carbonyl oxygen (five total H‑bond acceptors) may enable specific interactions with protein active sites that are not achievable with the 3,4‑difluorobenzoyl analog [1]. This supports the design of selective chemical probes for target validation studies.

Polymer Stabilizer Research

Morpholine derivatives containing substituted piperidine groups have been patented as thermal and photo‑oxidative stabilizers for polymeric materials [2]. The furan‑3‑carbonyl analog may offer improved compatibility with specific polymer matrices due to its heterocyclic structure and balanced polarity.

Fragment‑Based Drug Discovery (FBDD) and Library Synthesis

As a pre‑acylated, three‑dimensional, sp³‑rich fragment with moderate lipophilicity, this compound serves as a direct starting point for fragment growing or merging strategies, eliminating an amide coupling step compared to the unsubstituted piperidine precursor [3].

Quote Request

Request a Quote for 4-[1-(Furan-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.